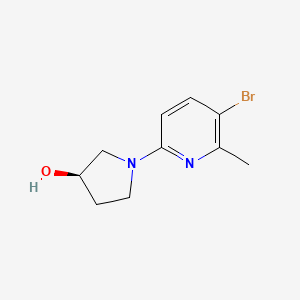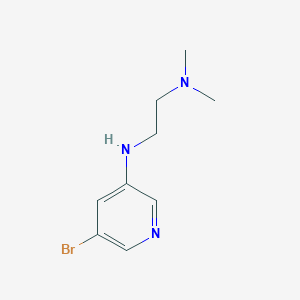
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid, also known as MPBC, is a novel compound that has gained attention due to its potential therapeutic properties. It belongs to the class of pyrrolidine carboxylic acids and has been studied extensively for its biological activity.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes neuronal survival and growth. In oncology, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In the brain, this compound has been shown to increase the levels of BDNF, which is involved in synaptic plasticity and neuronal survival. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In immune cells, this compound has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high yield and purity, and its ability to modulate multiple pathways. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid. In neuroscience, this compound could be studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, this compound could be studied for its potential use as a chemotherapeutic agent or in combination with other drugs. In immunology, this compound could be studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention for its potential therapeutic properties. It has been studied extensively for its biological activity and has shown promising results in various fields, including neuroscience, oncology, and immunology. Further research is needed to fully understand the mechanism of action and potential therapeutic uses of this compound.
Méthodes De Synthèse
The synthesis of 3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid involves the reaction of 3-phenoxybenzyl bromide with 3-methylpyrrolidine-3-carboxylic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating. The yield of this compound is typically high, and the purity can be achieved by recrystallization.
Applications De Recherche Scientifique
3-Methyl-1-(3-phenoxy-benzyl)-pyrrolidine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
3-methyl-1-[(3-phenoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(18(21)22)10-11-20(14-19)13-15-6-5-9-17(12-15)23-16-7-3-2-4-8-16/h2-9,12H,10-11,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWATRMXZXGQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)
![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-3-phenylmethoxybenzamide](/img/structure/B7637287.png)
![4-[(5-chloropyridin-2-yl)methyl]-N-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7637302.png)

![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)




![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)

![2-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7637351.png)

![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)